![molecular formula C26H23N3O4 B3988083 4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3988083.png)
4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide
Vue d'ensemble
Description
4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide, also known as PFI-3, is a small molecule inhibitor that selectively targets the histone methyltransferase SETD7. It has been found to have potential applications in cancer therapy and other diseases related to epigenetic regulation.
Mécanisme D'action
4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide selectively binds to the SETD7 active site and inhibits its histone methyltransferase activity. This leads to a reduction in the methylation of histone H3 lysine 4 (H3K4), which is a critical epigenetic mark involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a selective inhibitory effect on SETD7, with no significant effects on other histone methyltransferases. It has also been found to have no significant toxicity in normal cells. In cancer cells, this compound has been found to induce apoptosis and reduce cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on SETD7, which makes it a useful tool for studying the role of SETD7 in cancer and other diseases. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
There are several future directions for research on 4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in combination with other cancer treatments. Another direction is to study its effects on other diseases related to epigenetic regulation, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved solubility and bioavailability.
Applications De Recherche Scientifique
4-(benzylamino)-N-(2-furylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer therapy. SETD7 is a histone methyltransferase that plays a critical role in the regulation of gene expression. Overexpression of SETD7 has been observed in various types of cancer, including breast cancer, prostate cancer, and leukemia. Inhibition of SETD7 by this compound has been found to reduce cancer cell proliferation and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-(benzylamino)-N-(furan-2-ylmethyl)-N-(4-methylphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-19-9-12-22(13-10-19)28(18-23-8-5-15-33-23)26(30)21-11-14-24(25(16-21)29(31)32)27-17-20-6-3-2-4-7-20/h2-16,27H,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPIUBQNWABLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.